6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one

Catalog No.
S12316028
CAS No.
802905-96-0
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one

CAS Number

802905-96-0

Product Name

6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one

IUPAC Name

6-methoxy-4-methylbenzo[h]chromen-2-one

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c1-9-7-14(16)18-15-11-6-4-3-5-10(11)13(17-2)8-12(9)15/h3-8H,1-2H3

InChI Key

KUIPFATZLKZKPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C3=CC=CC=C32)OC

6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one, also known by its chemical structure, is a synthetic compound belonging to the naphthopyran family. This compound features a naphthalene ring fused with a pyran moiety, characterized by the presence of a methoxy group at the 6-position and a methyl group at the 4-position. Its molecular formula is C12H10O3C_{12}H_{10}O_3 with a molecular weight of approximately 202.21 g/mol. The compound exhibits unique structural properties that contribute to its potential biological activities and applications in various fields.

  • Electrophilic Substitution: The presence of electron-donating groups such as methoxy can enhance the reactivity of the aromatic system, allowing for electrophilic substitutions at various positions on the naphthalene ring.
  • Photochromism: This compound can exhibit photochromic behavior, where it changes color upon exposure to UV light. This property is attributed to the reversible transformation between different isomeric forms, which can be harnessed in applications such as smart coatings and lenses.
  • Reduction Reactions: The carbonyl group in the pyran ring can be reduced to form alcohols or other derivatives, expanding its utility in organic synthesis.

Research indicates that 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one possesses notable biological activities:

  • Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.
  • Antioxidant Activity: The compound has demonstrated potential antioxidant properties, which may help in preventing oxidative stress-related diseases.
  • Cytotoxicity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Several synthetic routes have been developed for producing 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one:

  • Condensation Reactions: The synthesis often involves the condensation of appropriate naphthol derivatives with aldehydes or ketones under acidic conditions.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that simplify the process by combining multiple reaction steps into a single procedure, enhancing yield and efficiency.
  • Catalytic Methods: Utilizing catalysts such as p-toluenesulfonic acid or Lewis acids can facilitate the formation of this compound from simpler precursors.

The unique properties of 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one lend themselves to various applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development, particularly as an antimicrobial or anticancer agent.
  • Photochromic Materials: Its photochromic nature makes it suitable for applications in smart materials and coatings that respond to light exposure.
  • Agricultural Chemicals: The compound's herbicidal properties suggest potential applications in agriculture as a natural pesticide.

Interaction studies involving 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one focus on its interactions with biological molecules:

  • Protein Binding Studies: Research has indicated that this compound can bind to specific proteins, affecting their function and potentially leading to therapeutic effects.
  • Cellular Uptake Mechanisms: Studies are ongoing to understand how this compound is absorbed and metabolized within cells, which is crucial for evaluating its efficacy and safety in medical applications.

Several compounds share structural similarities with 6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
7-HydroxycoumarinContains hydroxyl group on coumarin backboneKnown for strong anticoagulant properties
4-MethylumbelliferoneMethylated derivative of umbelliferoneExhibits fluorescence; used in biochemical assays
8-MethoxypsoralenMethoxylated furanocoumarinUsed in photochemotherapy; strong UV absorption
7-HydroxyflavoneFlavonoid structure with hydroxyl groupsAntioxidant properties; common in plant extracts

6-Methoxy-4-methyl-2H-naphtho[1,2-b]pyran-2-one stands out due to its specific methoxy and methyl substitutions that influence its biological activities and chemical reactivity compared to these similar compounds. Its unique photochromic properties also differentiate it from others listed above.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

240.078644241 g/mol

Monoisotopic Mass

240.078644241 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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